

YXG-158: A Novel Bifunctional Agent for Enzalutamide-Resistant Prostate Cancer

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Compound of Interest		
Compound Name:	YXG-158	
Cat. No.:	B10856618	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enzalutamide, a potent second-generation androgen receptor (AR) antagonist, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance remains a major clinical challenge, necessitating novel therapeutic strategies. **YXG-158**, a novel bifunctional steroid analog, has emerged as a promising preclinical candidate for the treatment of enzalutamide-resistant prostate cancer. This technical guide provides a comprehensive overview of **YXG-158**, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Prostate cancer is the second most frequently diagnosed cancer in men worldwide. The growth and progression of prostate cancer are heavily reliant on the androgen receptor (AR) signaling pathway. Androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer; however, the disease inevitably progresses to a castration-resistant state (CRPC), where AR signaling remains a key driver. Enzalutamide functions by competitively inhibiting androgen binding to the AR, preventing its nuclear translocation and coactivator recruitment. Despite its initial efficacy, resistance to enzalutamide frequently develops through various mechanisms, including AR mutations, AR splice variants, and upregulation of intratumoral androgen synthesis.



YXG-158 has been rationally designed to overcome these resistance mechanisms through a dual mechanism of action: it acts as both a selective AR degrader and an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2] By simultaneously eliminating the AR protein and shutting down the production of its activating ligands, **YXG-158** offers a more comprehensive blockade of the AR signaling axis.

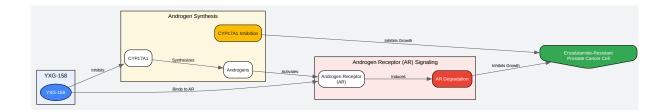
Mechanism of Action

YXG-158 exerts its anti-cancer effects through a dual-pronged attack on the AR signaling pathway.

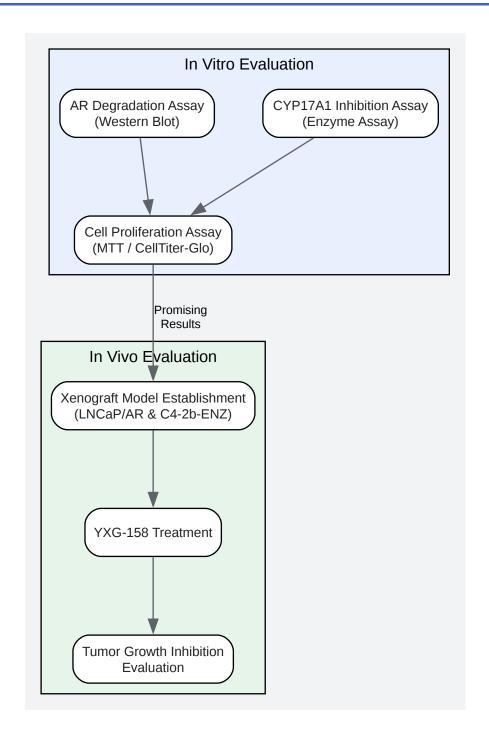
- 1. Androgen Receptor Degradation: **YXG-158** induces the degradation of the androgen receptor protein. Unlike conventional antagonists that merely block AR function, **YXG-158** actively removes the receptor from the cancer cell. This is particularly advantageous in the context of enzalutamide resistance, where AR overexpression or the presence of AR splice variants that lack the ligand-binding domain can render traditional antagonists ineffective.
- 2. CYP17A1 Inhibition: **YXG-158** inhibits the enzymatic activity of CYP17A1 (17α -hydroxylase/17,20-lyase), a key enzyme in the steroidogenesis pathway responsible for the synthesis of androgens from cholesterol. By blocking CYP17A1, **YXG-158** reduces the intratumoral production of androgens, thereby depriving the AR of its activating ligands. This is crucial in enzalutamide-resistant prostate cancer, where cancer cells can develop the ability to synthesize their own androgens.

The synergistic effect of AR degradation and inhibition of androgen synthesis provides a robust and durable suppression of AR signaling, offering a promising strategy to overcome enzalutamide resistance.









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